molecular formula C3H8N2O B12116711 1,3-Diaminopropan-2-one CAS No. 23645-02-5

1,3-Diaminopropan-2-one

Cat. No.: B12116711
CAS No.: 23645-02-5
M. Wt: 88.11 g/mol
InChI Key: RSBQFKJVGZVGFM-UHFFFAOYSA-N
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Description

1,3-Diaminopropan-2-one is an organic compound with the molecular formula C3H8N2O. It is a versatile compound used in various chemical and industrial applications. This compound is characterized by the presence of two amino groups and a ketone group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diaminopropan-2-one can be synthesized through several methods. One common method involves the reaction of epichlorohydrin with ammonia in an alkaline environment, typically using sodium hydroxide as a base . This reaction results in the formation of 1,3-diamino-2-propanol, which can be further oxidized to this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of mixed metal oxide catalysts under mild and neutral conditions . This method is eco-friendly and yields high purity products.

Chemical Reactions Analysis

Types of Reactions

1,3-Diaminopropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Produces oxides and other oxygenated derivatives.

    Reduction: Results in the formation of primary and secondary amines.

    Substitution: Leads to the formation of substituted amines and other derivatives.

Scientific Research Applications

1,3-Diaminopropan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-diaminopropan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and ketone groups, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,3-diaminopropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c4-1-3(6)2-5/h1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBQFKJVGZVGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30903772
Record name NoName_4518
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30903772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23645-02-5
Record name 1,3-Diaminoacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023645025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-DIAMINOACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JZ39KFV3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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